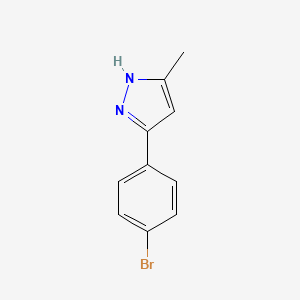

3-(4-bromophenyl)-5-methyl-1H-pyrazole

Overview

Description

3-(4-bromophenyl)-5-methyl-1H-pyrazole is a brominated pyrazole compound that has been studied for its potential applications in a variety of scientific research areas. This molecule has a unique structure that can be used to study the behavior of molecules in various environments.

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

- Context : Pyrazole derivatives, including 3-(4-bromophenyl)-5-methyl-1H-pyrazole, have been explored for their potential in treating cancer.

- Findings : Studies have demonstrated the effectiveness of these compounds in inducing apoptosis in cancer cells. Specifically, a pyrazole derivative exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating its potential as a small molecule inhibitor for leukemia and breast cancer treatments (Ananda et al., 2017).

Applications in Biomedical and Inflammatory Diseases

- Context : Certain derivatives of this compound have shown promise in biomedical applications, particularly in the regulation of inflammatory diseases.

- Findings : A study highlighted the synthesis of a compound using 3-(4-bromophenyl)isoxazol-5(4H)-one, revealing its potential in biomedical applications. Docking studies suggested its efficacy in managing inflammatory diseases (Ryzhkova et al., 2020).

Antimicrobial Properties

- Context : Pyrazole derivatives, including those related to this compound, have been synthesized and tested for antimicrobial properties.

- Findings : Several compounds exhibited notable antimicrobial activity, especially against pathogenic yeast and molds. The introduction of a bromoacetyl moiety to the pyrazole ring was a significant factor in enhancing antifungal activity, suggesting these compounds as potential therapeutic agents against fungal infections (Farag et al., 2008).

Nonlinear Optical Studies

- Context : Pyrazole compounds, including those with bromophenyl groups, have been studied for their nonlinear optical properties.

- Findings : Research on a particular bromophenyl pyrazole derivative revealed significant nonlinear optical properties, which are essential in various technological applications. The compound showed a small energy gap indicating intramolecular charge transfer, a key factor in nonlinear optics (Tamer et al., 2016).

Fluorescent Properties for Spectroscopic Studies

- Context : Pyrazoline derivatives, related to this compound, have been explored for their fluorescent properties.

- Findings : Certain compounds exhibited fluorescence emission in the blue region of the visible spectrum. This characteristic is valuable for various spectroscopic studies and applications in material sciences (Ibrahim et al., 2016).

Cytotoxic Activity Against Diverse Tumor Cell Lines

- Context : Pyrazole derivatives have been synthesized and tested for cytotoxic activity against various human cancer cell lines.

- Findings : Some derivatives showed significant cytotoxic activity, with one compound being particularly potent against multiple cancer cell lines while showing no cytotoxicity against normal human cells. This highlights the potential for developing effective anti-cancer agents based on these compounds (Srour et al., 2018).

Mechanism of Action

Target of Action

The primary target of 3-(4-bromophenyl)-5-methyl-1H-pyrazole is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to significant behavioral changes and movement impairments .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its enzymatic activity . This inhibition disrupts the normal transmission of nerve impulses, leading to various physiological effects . .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving reactive oxygen species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . The compound’s action may influence these pathways, potentially leading to an increase in oxidative stress .

Result of Action

The compound’s action results in a decrease in AChE activity, leading to disrupted nerve impulse transmission . This can cause significant behavioral changes and movement impairments . Additionally, the compound’s influence on ROS pathways may lead to increased oxidative stress .

Biochemical Analysis

Biochemical Properties

The role of 3-(4-bromophenyl)-5-methyl-1H-pyrazole in biochemical reactions is not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromophenyl group could potentially form halogen bonds with proteins, influencing their structure and function . The pyrazole core might interact with enzymes, possibly acting as an inhibitor or activator .

Cellular Effects

The effects of this compound on cellular processes are largely unknown. Similar compounds have been shown to influence cell function. For instance, some bromophenyl compounds have been found to exhibit anticancer activity, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-understood. It could potentially bind to biomolecules, leading to changes in their function. For example, it might inhibit or activate enzymes, leading to alterations in biochemical pathways . It could also bind to DNA or RNA, influencing gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been found to be stable under standard laboratory conditions .

Dosage Effects in Animal Models

Similar compounds have shown dose-dependent effects, with higher doses often leading to increased efficacy but also increased risk of adverse effects .

Metabolic Pathways

Similar compounds have been found to undergo various metabolic transformations, often involving enzymes such as cytochrome P450 .

Transport and Distribution

Similar compounds have been found to be transported by various transport proteins and to accumulate in specific tissues .

Subcellular Localization

Similar compounds have been found to localize to specific subcellular compartments, often influenced by specific targeting signals or post-translational modifications .

Properties

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANDSSMDLLHHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363366 | |

| Record name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

948293-34-3, 145353-53-3 | |

| Record name | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

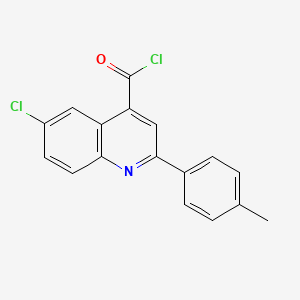

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)

![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)